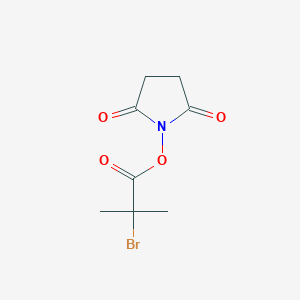

NHS-BiB

Description

The exact mass of the compound (2,5-Dioxopyrrolidin-1-yl) 2-bromo-2-methylpropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-bromo-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4/c1-8(2,9)7(13)14-10-5(11)3-4-6(10)12/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJWGGWPQPRVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)ON1C(=O)CCC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728034-24-0 | |

| Record name | 728034-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Born in Bradford Study: A Comprehensive Technical Overview

The Born in Bradford (BiB) study is a large-scale, multi-ethnic birth cohort study initiated in Bradford, United Kingdom, to investigate the complex interplay of genetic, environmental, social, and behavioral factors on health and development. This technical guide provides an in-depth overview of the BiB study design, including its various cohorts, data collection methodologies, and experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Study Design and Cohorts

The Born in Bradford research program encompasses several interconnected cohort studies, each with a specific focus, built upon a longitudinal framework. The core of the program is the original BiB cohort, which has been augmented by subsequent studies to capture different developmental stages and to evaluate early life interventions.

The Original Born in Bradford (BiB) Cohort

The foundational study is a prospective longitudinal birth cohort that recruited pregnant women between March 2007 and December 2010.[1] The primary aim was to create a resource to explore the determinants of childhood illness and wellbeing in a deprived, multi-ethnic urban population.[2]

Born in Bradford's Better Start (BiBBS)

This experimental birth cohort study was established to evaluate the impact of early life interventions.[3] Recruiting pregnant women and their babies from 2016 to 2021 in three deprived inner-city areas of Bradford, BiBBS is designed to assess the effectiveness of 22 interventions focused on social and emotional development, communication and language, and nutrition and obesity.[3]

Born in Bradford's Age of Wonder (AoW)

Launched to follow the original BiB cohort and their peers into adolescence and young adulthood, the Age of Wonder study will collect repeated data from approximately 30,000 young people.[3] This phase of the research aims to understand the factors influencing mental and physical health during this critical life stage.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the recruitment and data collection for the main BiB cohorts.

Table 1: Cohort Recruitment Details

| Cohort | Recruitment Period | Number of Pregnant Women Recruited | Number of Pregnancies | Number of Partners Recruited |

| Original BiB | 2007 - 2011 | 12,453[4] | 13,776[4] | 3,448[4] |

| BiBBS | 2016 - 2021 | Aims to enroll 5,000 families[3] | Not specified | Not specified |

| AoW | Ongoing | Aims to include ~30,000 adolescents (BiB participants and peers)[3] | Not applicable | Not applicable |

Table 2: Overview of Data Collection in the Original BiB Cohort

| Life Stage | Data Collection Methods |

| Antenatal (Recruitment) | - Semi-structured questionnaire (mother) - Self-completed questionnaire (father) - Physical measurements (mother and father) - Biological samples (mother and father)[5] |

| Birth | - Umbilical cord blood collection - Infant physical measurements (within 2 weeks)[5] |

| Childhood (Various Follow-ups) | - Parent and child questionnaires - Cognitive and sensorimotor assessments - Physical measurements (e.g., anthropometry, blood pressure) - Biological samples (blood, urine, saliva) - Accelerometry - Dual x-ray absorptiometry (DXA) scans (sub-sample)[2] |

| Adolescence (AoW) | - Questionnaires on mental and physical health - Physical health measurements (height, weight, blood pressure) - Blood samples - Computer-based cognitive assessments[3] |

| Ongoing | - Linkage to routine health (primary and secondary care) and education records[4][6] |

Table 3: Biological Samples Collected in the Original BiB Cohort

| Participant | Sample Type | Collection Time Point |

| Mother | Blood (serum, plasma, DNA) | Antenatal (~26-28 weeks gestation)[5] |

| Urine | Antenatal[4] | |

| Father | Saliva (for DNA) | At recruitment[5] |

| Infant | Umbilical cord blood (for DNA) | At birth[5] |

| Child | Blood | Various follow-ups[2] |

| Urine | Various follow-ups (sub-sample)[2] | |

| Saliva | Various follow-ups |

Experimental Protocols and Methodologies

Detailed experimental protocols for the Born in Bradford study are extensive. The following provides a summary of the key methodologies employed for data collection.

Recruitment and Consent

For the original cohort, pregnant women were primarily recruited at the Bradford Royal Infirmary during their attendance for a routine oral glucose tolerance test at approximately 26-28 weeks of gestation.[5] Fathers were invited to participate whenever possible.[5] Informed written consent was obtained from all participants, covering data collection, biological sampling, and linkage to routine health and education records.[6]

Questionnaire Administration

Questionnaires are a cornerstone of data collection in the BiB study. At recruitment, a semi-structured questionnaire was administered to mothers by trained staff, covering demographics, socioeconomic status, lifestyle, and physical and mental health.[5] Fathers completed a self-administered questionnaire.[5] Subsequent follow-ups have involved both parent- and child-completed questionnaires covering a wide range of topics.[2] Many of the questionnaires incorporate previously validated instruments.[1]

Physical Measurements

A variety of physical measurements have been taken from participants at different time points.

-

Mothers and Fathers (at recruitment): Height, weight, arm circumference, and triceps skinfold thickness were measured.[5]

-

Infants (at birth/within 2 weeks): Head, arm, and abdominal circumference, as well as subscapular and triceps skinfold thickness, were measured.[5]

-

Children (during follow-ups): Anthropometric measurements, including height and weight, and blood pressure have been regularly collected.[2] For a sub-sample, physical activity has been objectively measured using accelerometers.[7][8]

Biological Sample Collection and Processing

The BiB Biobank holds a significant collection of biological samples.

-

Maternal Blood: Venous blood samples were collected from mothers at recruitment. These were processed to yield serum, plasma, and buffy coat for DNA extraction.[5]

-

Umbilical Cord Blood: A sample of umbilical cord blood was collected at birth for neonatal DNA.[5]

-

Paternal Saliva: Fathers provided a saliva sample for DNA extraction.[5]

-

Child Samples: Blood and urine samples have been collected from children at various follow-up stages.[2]

All samples are stored in a secure biobank for future analysis.[6]

Data Linkage

A key strength of the BiB study is the linkage of collected data with routine administrative records. With participant consent, data from primary care (General Practitioner records), secondary care (hospital admissions), and educational records are linked to the cohort data.[6][9] This provides a longitudinal record of health service use and educational attainment. The use of the National Health Service (NHS) number facilitates this record linkage.[5]

Visualizations

The following diagrams illustrate the workflow and data structure of the Born in Bradford study.

Figure 1: Overall workflow of the Born in Bradford cohort study.

Figure 2: Logical relationship of data types collected in the Born in Bradford study.

References

- 1. Born in Bradford, a cohort study of babies born in Bradford, and their parents: Protocol for the recruitment phase | springermedizin.de [springermedizin.de]

- 2. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 3. bradfordresearch.nhs.uk [bradfordresearch.nhs.uk]

- 4. Cohort Profile Update: Born in Bradford - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 7. The objective measurement of physical activity and sedentary behaviour in 2–3 year olds and their parents: a cross-sectional feasibility study in the bi-ethnic Born in Bradford cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The objective measurement of physical activity and sedentary behaviour in 2-3 year olds and their parents: a cross-sectional feasibility study in the bi-ethnic Born in Bradford cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Born in Bradford - CLOSER [closer.ac.uk]

Born in Bradford Cohort: A Technical Guide to its Profile, Demographics, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The Born in Bradford (BiB) cohort is a world-leading longitudinal birth cohort study providing a rich dataset for investigating the complex interplay of genetic, environmental, and social factors on health and disease. This technical guide offers an in-depth overview of the cohort's profile, demographics, and key experimental methodologies, designed to inform and facilitate its use by the scientific community.

Cohort Profile and Demographics

The Born in Bradford study was initiated in 2007 in Bradford, a city in the North of England characterized by high levels of socioeconomic deprivation and ethnic diversity.[1] The primary aim is to examine the environmental, psychological, and genetic factors that influence health and development from gestation, through childhood, and into adult life.[2]

Recruitment and Study Phases

Baseline recruitment for the original BiB cohort took place between 2007 and 2011, enrolling 12,453 pregnant women and 3,448 of their partners.[3] This resulted in a cohort of 13,776 pregnancies.[3] The majority of women were recruited during their oral glucose tolerance test at 26-28 weeks of gestation.[2]

The cohort has been followed up through several key phases:

-

Born in Bradford's Growing Up (BiB GU): This phase followed the children between the ages of 7 and 11, collecting detailed information on their health, development, and well-being.[4]

-

Born in Bradford's Age of Wonder (AoW): This ongoing phase is tracking the cohort through adolescence and into young adulthood, with a focus on mental and physical health.[5]

Ethnic and Socioeconomic Composition

A defining feature of the BiB cohort is its multi-ethnic composition, with a significant representation of individuals of South Asian, particularly Pakistani, heritage.[6] This provides a unique opportunity to study health and disease in different ethnic groups.

The cohort is also characterized by high levels of socioeconomic deprivation, with a large proportion of participants residing in the most deprived areas of England.[3] This allows for the investigation of the impact of social and economic factors on health outcomes.

Table 1: Maternal Demographics of the Original Born in Bradford Cohort [3][7][8]

| Characteristic | Value |

| Total Mothers Recruited | 12,453 |

| Ethnicity | |

| White British | ~40% |

| Pakistani | ~45% |

| Other | ~15% |

| Socioeconomic Status | |

| Residing in most deprived quintile | 68% |

| Mothers with no educational qualifications (White British) | 11% |

| Mothers with no educational qualifications (Pakistani) | 22% |

| Mothers with degree-level education (White British) | 19% |

| Mothers with degree-level education (Pakistani) | 26% |

| Employment | |

| In paid employment (White British) | 92% |

| In paid employment (Pakistani) | 51% |

Table 2: Child Health and Development Indicators [9]

| Indicator | Value |

| Infant mortality rate in Bradford (at time of recruitment) | 9.1 per 1,000 live births |

| Infant mortality rate in England and Wales (at time of recruitment) | 5.3 per 1,000 live births |

| Percentage of obese children at age 5 in Bradford City CCG | 12% |

| Percentage of obese children at age 10 in Bradford City CCG | 28% |

Experimental Protocols

The Born in Bradford study has collected a vast biobank of biological samples, including maternal and cord blood, urine, and saliva.[10] These samples have been utilized for a range of high-throughput 'omics' analyses.

Metabolomics

Metabolomic profiling has been conducted on maternal and cord blood samples to investigate the metabolic signatures associated with various health outcomes.[10]

Protocol for NMR Metabolomics:

-

Sample Type: Serum and plasma.[11]

-

Sample Processing: All samples were processed within 2.5 hours of collection and stored at -80°C.[11]

-

Platform: A high-throughput targeted Nuclear Magnetic Resonance (NMR) platform (Nightingale Health©) was used, providing quantitative data on 227 metabolic traits.

-

Data Analysis: Automated analysis of NMR spectra was performed to quantify absolute molar metabolite concentrations. This involved Fourier transformation, phase correction, background control, baseline removal, and spectral area-specific signal alignments. Ridge regression models were used to adjust for overlapping spectra.

Protocol for Mass Spectrometry (MS) Metabolomics:

-

Sample Type: Ethylenediaminetetraacetic acid (EDTA) plasma samples.[11]

-

Approach: An untargeted approach was employed to provide comprehensive coverage of the metabolome.[11]

-

Quantification: Mass spectrometry provides relative quantification of metabolites.[11]

Genomics

Genetic analysis has been a core component of the BiB study, with a focus on understanding the genetic determinants of health and disease.

Protocol for Exome Sequencing:

-

Sample Type: DNA extracted from blood samples of mothers, fathers, and children.

-

Sequencing: Whole-exome sequencing has been performed on a large subset of the cohort.

-

Variant Calling: Single nucleotide variants (SNVs) and small insertions/deletions (indels) were identified from the raw sequencing data. This process involved distinguishing true variants from sequencing artifacts and mapping errors by assigning quality scores to variants and genotypes.

-

Data Availability: Raw sequencing data (CRAM files) and final variant call format (VCF) files are available through the European Genome-Phenome Archive (EGA).

Visualizations

Signaling Pathway: PCOS-Related Metabolic Dysregulation

A study within the Born in Bradford cohort investigated the metabolic profile of women with Polycystic Ovary Syndrome (PCOS). The findings highlighted the dysregulation of several key metabolic pathways. The following diagram illustrates the relationships between these pathways and the metabolites found to be differentially expressed in women with PCOS.

Caption: Metabolic pathways dysregulated in PCOS within the BiB cohort.

Experimental Workflow: Metabolomics Analysis

The following diagram outlines the general workflow for metabolomics analysis within the Born in Bradford study, from sample collection to data analysis.

Caption: General workflow for metabolomics analysis in the BiB study.

Logical Relationship: Exposome and Health Outcomes

The Born in Bradford study contributes to the understanding of the "exposome," which encompasses the totality of environmental exposures from conception onwards. This diagram illustrates the logical relationship between the exposome, the collected 'omics' data, and the health outcomes investigated in the cohort.

Caption: Conceptual model of the exposome in the BiB cohort.

References

- 1. Born in Bradford, a cohort study of babies born in Bradford, and their parents: Protocol for the recruitment phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 3. Cohort Profile Update: Born in Bradford - PMC [pmc.ncbi.nlm.nih.gov]

- 4. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 5. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 6. Born in Bradford - CLOSER [closer.ac.uk]

- 7. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 8. jech.bmj.com [jech.bmj.com]

- 9. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 10. DSpace [bradscholars.brad.ac.uk]

- 11. Born in Bradford - Atlas of Longitudinal Datasets [atlaslongitudinaldatasets.ac.uk]

Core Objectives of the Born in Bradford Research Program: A Technical Overview

The Born in Bradford (BiB) research program is a globally recognized, long-term cohort study initiated to unravel the complex interplay of environmental, social, genetic, and lifestyle factors that influence health and well-being.[1][2] Launched in 2007 in Bradford, a city in the north of England characterized by high levels of socioeconomic deprivation and ethnic diversity, the program aims to understand why some individuals remain healthy while others fall ill.[3][4] The ultimate goal is to use these research findings to inform and develop interventions and policies that improve health outcomes for the local community and beyond.[1][5][6]

The research is built upon a broad socio-ecological perspective of health, investigating a wide array of determinants from the molecular to the societal level.[5] Key research areas that have been and are currently being investigated include the impact of air pollution, the role of green spaces, maternal and child mental health, factors influencing growth and obesity, the development of allergies and asthma, and the early life origins of chronic diseases such as heart disease and diabetes.[7][8]

Program Structure and Cohorts

The Born in Bradford program encompasses several interconnected cohort studies, each with specific aims, tracking the lives of over 60,000 individuals in Bradford.[2][9] The main cohorts include:

-

The Original BiB Cohort: This foundational longitudinal birth cohort recruited over 12,400 families between 2007 and 2011 to investigate the multifaceted reasons behind health and illness.[6]

-

Born in Bradford's Better Start (BiBBS): This is the world's first experimental birth cohort, designed to evaluate the impact of early life interventions on health and development.[6][10]

-

BiB4All: This is the newest birth cohort, operating as a data linkage study of babies born in Bradford and their mothers to explore health and development over time.[6]

Quantitative Overview of BiB Cohorts

The following tables summarize the key quantitative data for the primary Born in Bradford cohorts.

| The Original BiB Cohort (2007-2011) | Number |

| Women Recruited | 12,453 |

| Pregnancies | 13,776 |

| Partners Recruited | 3,448 |

| Born in Bradford's Better Start (BiBBS) (Interim Data) | Number |

| Eligible Pregnancies | 4,823 |

| Recruited Pregnancies | 2,626 (54%) |

| Mothers | 2,392 |

| Children | 2,501 |

Experimental Protocols and Methodologies

The Born in Bradford program employs a multi-faceted approach to data collection, combining questionnaires, physical measurements, biological sampling, and linkage to routine health and education records.

Recruitment and Consent

Recruitment for the original BiB cohort primarily took place at the Bradford Royal Infirmary when pregnant women attended their routine oral glucose tolerance test at approximately 26-28 weeks of gestation.[4] An information sheet was provided to all potential participants, and informed consent was obtained to collect data and link to their and their children's NHS and education records.[11] For the BiBBS cohort, recruitment of pregnant mothers and their babies living in the Better Start Bradford area began in 2016.[6]

Data and Sample Collection

A comprehensive range of data is collected at various time points throughout the participants' lives.

-

Baseline (Pregnancy): At recruitment, detailed information is collected from mothers through a semi-structured questionnaire covering socio-demographics, lifestyle, and physical and mental health.[12][13] Physical measurements such as height, weight, and arm circumference are also taken.[4] Blood samples are collected from the mothers, and umbilical cord blood is collected at birth.[4]

-

Infancy and Childhood: Infants undergo detailed anthropometric assessments at birth and post-natally.[12][13] Follow-up data collection occurs at key developmental stages. For instance, between the ages of 7-11, data collection included parent and child questionnaires, cognitive and sensorimotor assessments, blood pressure, anthropometry, and blood samples from both parents and children.[14]

-

Adolescence (Age of Wonder): This phase extends the study to include up to 30,000 young people in Bradford secondary schools.[15] Data collection involves questionnaires on mental and physical health, physical measurements (height, weight, blood pressure), blood samples, and computer-based assessments of cognition and movement.[15][16]

Biobank

The Born in Bradford program has established a significant biobank containing over 250,000 biological samples.[12][13] This includes maternal blood (serum, plasma), DNA, and urine, as well as cord blood, DNA, and paternal saliva.[12][13] These samples are a critical resource for investigating the genetic and biological determinants of health and disease.

Visualizing the Research Framework

The following diagrams illustrate the overarching structure and workflow of the Born in Bradford research program.

References

- 1. arc-yh.nihr.ac.uk [arc-yh.nihr.ac.uk]

- 2. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 3. Association between mode of delivery and body mass index at 4-5 years in White British and Pakistani children: the Born in Bradford birth cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Born in Bradford, a cohort study of babies born in Bradford, and their parents: Protocol for the recruitment phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. bradfordresearch.nhs.uk [bradfordresearch.nhs.uk]

- 7. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 8. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 9. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 10. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 11. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 12. DSpace [bradscholars.brad.ac.uk]

- 13. academic.oup.com [academic.oup.com]

- 14. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 15. Born in Bradford's Age of Wonder cohort: protocol for adolescent data collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. borninbradford.nhs.uk [borninbradford.nhs.uk]

Key Findings from the Born in Bradford Study on Child Health: A Technical Guide for Researchers

This in-depth technical guide synthesizes the pivotal findings from the Born in Bradford (BiB) cohort study, a landmark longitudinal research initiative investigating the multifaceted determinants of child health. The BiB study, which recruited over 12,400 pregnant women and their children between 2007 and 2010 in a city with high levels of deprivation and ethnic diversity, provides a rich dataset for understanding the interplay of genetic, environmental, and socioeconomic factors on health trajectories.[1] This guide is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key relationships and workflows.

Environmental Exposures: Air Pollution and Perinatal Outcomes

One of the critical areas of investigation within the Born in Bradford study has been the impact of environmental pollutants on early-life health. The findings have highlighted a significant association between maternal exposure to air pollution and adverse birth outcomes.

Quantitative Findings

| Exposure Metric | Outcome | Effect Estimate | Confidence Interval | Ethnicity Specificity |

| ↑ 5 µg/m³ in PM2.5 (Pregnancy) | Low Birth Weight at Term | OR: 1.18 | 1.06 - 1.33 | General Population |

| ↑ 5 µg/m³ in PM2.5 (<20 µg/m³) | Low Birth Weight at Term | OR: 1.41 | 1.20 - 1.65 | General Population |

| ↑ 10 µg/m³ in PM10 (Pregnancy) | Low Birth Weight at Term | OR: 1.16 | 1.00 - 1.35 | General Population |

| ↑ 10 µg/m³ in NO2 (Pregnancy) | Low Birth Weight at Term | OR: 1.09 | 1.00 - 1.19 | General Population |

| ↑ 5 µg/m³ in PM2.5 (3rd Trimester) | Birth Weight | -43g | -76g to -10g | White British |

| ↑ 5 µg/m³ in PM2.5 (3rd Trimester) | Head Circumference | -0.28cm | -0.39cm to -0.17cm | White British |

| ↑ 5 µg/m³ in PM2.5 (3rd Trimester) | Triceps Skinfold Thickness | +0.17mm | +0.08mm to +0.25mm | Pakistani Origin |

| ↑ 5 µg/m³ in PM2.5 (3rd Trimester) | Subscapular Skinfold Thickness | +0.21mm | +0.12mm to +0.29mm | Pakistani Origin |

Experimental Protocols

Air Pollution Exposure Assessment:

Maternal exposure to ambient air pollution, including particulate matter (PM2.5, PM10) and nitrogen oxides (NOx, NO2), was estimated using temporally adjusted land-use regression (LUR) models.[2] These models utilized the maternal home address at the time of pregnancy to assign exposure levels. The LUR models are based on extensive pollution monitoring campaigns and incorporate geographic variables such as traffic density, land use, and population density to predict pollutant concentrations at a high spatial resolution. For some analyses, traffic density on the nearest road and total traffic load were also calculated.[2]

Outcome Assessment:

Birth weight, head circumference, and gestational age were obtained from medical records. Low birth weight at term was defined as a birth weight of less than 2500g for infants born at or after 37 weeks of gestation.[2] Triceps and subscapular skinfold thickness were measured in newborns as indicators of adiposity.[3]

Statistical Analysis:

The association between air pollution exposure and birth outcomes was assessed using multivariate linear and logistic regression models.[2][3] These models were adjusted for a range of potential confounders, including maternal ethnicity, socioeconomic status, maternal smoking, and other relevant factors. Effect modification by ethnicity was also investigated.[3]

Visualization

References

Born in Bradford Study: A Deep Dive into Health Disparities Among Ethnic Minorities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Born in Bradford (BiB) study, a large-scale, multi-ethnic birth cohort, has been instrumental in unraveling the complex interplay of social, environmental, and biological factors that influence health and disease. This guide provides a comprehensive summary of the study's key findings related to ethnic minorities, with a particular focus on the comparison between individuals of South Asian, predominantly Pakistani, and White British heritage. It details the methodologies employed in the research, presents quantitative data in a structured format, and visualizes experimental workflows and logical relationships to facilitate a deeper understanding of the health inequalities observed in the Bradford community.

Core Findings: A Tale of Two Communities

The BiB study has consistently highlighted significant health disparities between the South Asian and White British populations in Bradford. These differences manifest across a spectrum of health conditions, from metabolic disorders to mental health and birth outcomes.

Maternal and Child Health

South Asian women in the BiB cohort exhibit a notably higher incidence of several non-communicable diseases compared to their White European counterparts. This includes a nearly four-fold increased risk of diabetes, a three-fold higher incidence of chronic liver disease, and an almost two-fold increase in thyroid disorders. Conversely, they have a lower incidence of certain cancers and common mental health disorders.[1]

In terms of birth outcomes, infants of Pakistani heritage have consistently shown a higher prevalence of low birth weight.[2] Furthermore, the prevalence of congenital cardiac anomalies is significantly higher in South Asian children compared to non-South Asians.[3]

Metabolic Health

Metabolomic profiling of pregnant women in the BiB study has revealed distinct differences between White European and South Asian women. White European women tend to have higher levels of most lipoprotein subclasses, cholesterol, and glycerides, while South Asian women have higher levels of glucose, certain fatty acids, and most amino acids.[4] These metabolic signatures are associated with differential risks for conditions like gestational diabetes and polycystic ovary syndrome (PCOS).[4][5] Studies have also pointed towards insulin resistance as a key factor in the increased predisposition of South Asian individuals to ischemic heart disease and diabetes.[6]

Mental Health

The BiB study has uncovered disparities in mental health prevalence and treatment. While South Asian women were more likely to report symptoms of depression, they were less likely to have a recorded diagnosis of a common mental health disorder compared to White British women.[6] This suggests potential under-diagnosis and disparities in access to mental health services for ethnic minority women.

Quantitative Data Summary

The following tables present a structured overview of the key quantitative findings from the Born in Bradford study, comparing health outcomes between White British and South Asian (primarily Pakistani) ethnic groups.

| Maternal Health Condition | Metric | White European/White British | South Asian | Citation |

| Diabetes | Hazard Ratio | 1.00 (Reference) | 3.94 (95% CI: 3.15, 4.94) | [1] |

| Chronic Liver Disease | Hazard Ratio | 1.00 (Reference) | 2.98 (95% CI: 2.29, 3.88) | [1] |

| Thyroid Disorders | Hazard Ratio | 1.00 (Reference) | 1.87 (95% CI: 1.50, 2.33) | [1] |

| Cancer | Hazard Ratio | 1.00 (Reference) | 0.51 (95% CI: 0.38, 0.68) | [1] |

| Common Mental Health Disorders | Prevalence | 29.3% | 15.7% | [1] |

| Common Mental Health Disorders | Incidence Rate per 1000 person-years | 55.9 | 35.4 | [1] |

| Depression (GHQ score > 0) | Prevalence | 36.1% | 43.3% | |

| Anxiety (GHQ score > 6) | Prevalence | 48.4% | 45.3% | |

| Obesity (BMI > 30) | Prevalence | 24.2% | 24.7% (Pakistani heritage) | [2] |

| Overweight (BMI > 25) | Prevalence | 32.0% | 44.2% (Pakistani heritage) | [2] |

| Child Health Outcome | Metric | Non-South Asian/White British | South Asian | Citation |

| Congenital Cardiac Anomalies | Prevalence per 1000 live births | 6.2 | 11.0 | [3] |

| VSDs requiring surgery | Prevalence per 1000 live births | 4.4 | 8.7 | [3] |

Experimental Protocols

The Born in Bradford study employs a prospective birth cohort design, with extensive data collection at multiple time points.

Recruitment and Data Collection

-

Recruitment: Pregnant women were primarily recruited at their oral glucose tolerance test (OGTT) at approximately 26-28 weeks of gestation.

-

Baseline Data: At recruitment, detailed information was collected through questionnaires on socio-demographics, lifestyle, and health. Physical measurements and biological samples (blood, urine) were also taken.

-

Follow-up: The cohort has been followed up at various stages of childhood and adolescence, with repeated data collection through questionnaires, physical assessments, and linkage to routine health and education records.

Metabolomics Analysis

A significant component of the BiB study involves the analysis of metabolites to understand the biochemical pathways underlying health and disease.

-

Platform: The primary platform for metabolomic profiling is a high-throughput, targeted Nuclear Magnetic Resonance (NMR) platform from Nightingale Health©.[5][7]

-

Sample Type: Serum samples collected from mothers during pregnancy and from cord blood at birth are used for analysis.

-

Metabolites Quantified: The platform provides quantitative information on over 220 metabolic measures, including lipids, fatty acids, amino acids, and glycolysis-related metabolites.[5]

-

Statistical Analysis: Statistical methods such as the Mann-Whitney U-test are used to compare metabolite concentrations between different groups (e.g., PCOS cases vs. controls).[5]

Genetic Analysis

The BiB study has a rich resource of genetic data to investigate the genetic determinants of health and disease.

-

DNA Extraction: DNA has been extracted from maternal and cord blood samples for over 10,000 mother-offspring pairs.[8]

-

Genotyping: Genome-wide analysis is conducted using genotyping arrays.[9]

-

Data Linkage: Genetic data is linked with the extensive phenotypic data collected throughout the study to perform genome-wide association studies (GWAS) and other genetic analyses.

Visualizing the Research

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships within the Born in Bradford study.

References

- 1. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 2. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 3. Born in Bradford - CLOSER [closer.ac.uk]

- 4. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 5. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 6. Insulin resistance, diabetes, and risk markers for ischaemic heart disease in Asian men and non-Asian in Bradford - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. Social inequalities in pregnancy metabolic profile: findings from the multi-ethnic Born in Bradford cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. borninbradford.nhs.uk [borninbradford.nhs.uk]

Born in Bradford Cohort: A Technical Guide to Initial Publications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and initial data from the Born in Bradford (BiB) cohort, a landmark longitudinal birth cohort study. The BiB study was initiated in 2007 to investigate the complex interplay of environmental, social, genetic, and lifestyle factors on the health and well-being of a multi-ethnic population in Bradford, UK. The initial publications from this cohort have laid the groundwork for a vast body of research with significant implications for public health and drug development.

Core Study Design and Recruitment

The Born in Bradford study recruited 12,453 pregnant women, resulting in 13,776 pregnancies, between March 2007 and December 2010.[1][2] The recruitment primarily took place at the Bradford Royal Infirmary during the routine oral glucose tolerance test (OGTT) offered to all pregnant women at 26-28 weeks of gestation.[3] This approach facilitated the recruitment of a cohort that is broadly representative of the city's birthing population.[4] A key feature of the BiB cohort is its ethnic diversity, with approximately 45% of participants of South Asian origin, primarily Pakistani, and around 40% of White British heritage.[5]

Participant Demographics and Baseline Characteristics

The initial cohort comprised a diverse population with a range of socioeconomic backgrounds. While a comprehensive baseline characteristics table from a single initial publication is not available, data from the cohort profile and early papers provide a snapshot of the study population.

| Maternal Characteristics | Value | Reference |

| Total Women Recruited | 12,453 | [1] |

| Total Pregnancies | 13,776 | [1] |

| Ethnicity: White British | ~40% | [5] |

| Ethnicity: South Asian (primarily Pakistani) | ~45% | [5] |

| Recruitment Gestational Age | ~26-28 weeks | [3] |

| Infant Characteristics | Value | Reference |

| Total Live Births | 13,858 | [6] |

| Consanguinity (First Cousins) among Pakistani heritage women | 39.3% | [7] |

Experimental Protocols

The initial phase of the Born in Bradford study focused on establishing a rich dataset through questionnaires, physical measurements, and the collection of a comprehensive biobank. While detailed, step-by-step experimental protocols for specific analyses are not the focus of the initial cohort profile publications, the methodologies for data and sample collection are well-documented.

Data Collection Methodology

Data collection at baseline and in the early years involved a multi-faceted approach:

-

Questionnaires: At recruitment, mothers completed a detailed questionnaire covering demographics, socioeconomic status, lifestyle (including diet, smoking, and alcohol consumption), and physical and mental health.[3] Fathers were also invited to complete a questionnaire.[3]

-

Physical Measurements:

-

Routine Data Linkage: Consent was obtained for linkage to routine health and education records, providing a longitudinal perspective on health outcomes.[1]

Biological Sample Collection and Analysis

A crucial component of the BiB study is its extensive biobank. The initial publications outline the types of samples collected, which have been instrumental in subsequent genetic and metabolic research.

-

Maternal Samples: Blood and urine samples were collected from mothers at recruitment (26-28 weeks gestation).[3] These have been used for a variety of analyses, including metabolomics.

-

Cord Blood: Umbilical cord blood was collected at birth, providing a valuable resource for understanding the in-utero environment and neonatal health.[3]

-

Paternal Samples: Fathers who consented to participate provided a saliva sample for DNA analysis.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides quantitative information on a wide range of small molecules.

-

Mass Spectrometry (MS): Offers high sensitivity and specificity for the identification and quantification of metabolites.

It is important to note that the initial publications from the Born in Bradford cohort primarily focus on the study's design, recruitment, and the description of the cohort's characteristics. Detailed experimental protocols for specific laboratory analyses and investigations into cellular signaling pathways were not the central aim of these foundational papers. Researchers interested in specific methodologies are advised to consult the subsequent, more specialized publications that have utilized the BiB resource.

Mandatory Visualizations

The following diagrams illustrate the core workflows and logical relationships within the initial phase of the Born in Bradford study.

Recruitment and Data Collection Workflow for the Born in Bradford Cohort.

Logical Relationship of Data Sources in the Born in Bradford Study.

References

- 1. Cohort Profile Update: Born in Bradford - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Association between mode of delivery and body mass index at 4-5 years in White British and Pakistani children: the Born in Bradford birth cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]

Born in Bradford: A Technical Guide to a Groundbreaking Longitudinal Study

Bradford, UK - The Born in Bradford (BiB) study stands as a monumental longitudinal research initiative, offering a deep and multifaceted view into the health and wellbeing of a multi-ethnic population. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the study's scope, scale, experimental methodologies, and key research domains. The wealth of data collected, from biological samples to social and environmental information, presents a unique opportunity to unravel the complex interplay of factors that shape human health from birth and across the life course.

Scope and Scale of the Cohort

The Born in Bradford study was initiated between 2007 and 2011, with the recruitment of a significant cohort of pregnant women and their partners from the city of Bradford.[1][2] This initial phase laid the foundation for a long-term investigation into the determinants of health and disease. The study is characterized by its large and diverse participant base, with a significant representation of individuals of South Asian heritage, making it a vital resource for studying health inequalities.[1]

Over the years, the study has expanded through various follow-up phases, continuously collecting a rich tapestry of data as the original cohort of children has grown. These follow-up studies, including "Born in Bradford's Better Start (BiBBS)," "Growing Up," "Primary School Years," and the "Age of Wonder," have extended the research focus into early childhood, primary school years, and adolescence, respectively.[3] The "Age of Wonder" project, for instance, aims to follow adolescents into young adulthood, capturing the critical transition period that shapes long-term health and wellbeing.[4][5][6]

The scale of the BiB study is vast, encompassing not only the original cohort but also newly recruited participants in later phases. The "Age of Wonder" study, for example, aims to include up to 30,000 young people.[4][5][6] This expansion allows for cross-sectional and longitudinal analyses on a large scale.

Table 1: Participant Recruitment and Follow-up in the Born in Bradford Study

| Cohort/Study Phase | Recruitment Period | Initial Participants | Key Follow-up Ages | Notes |

| Original BiB Cohort | 2007 - 2011 | 12,453 women (13,776 pregnancies), 3,448 partners | Birth, 6-12 months, 18 months, 2, 3, 4, 5 years (sub-samples) | The foundational cohort of the study.[1][2] |

| BiB's Better Start (BiBBS) | 2016 - 2024 | Over 5,600 families | Ongoing | An interventional birth cohort to evaluate early-life interventions. |

| Growing Up Study | 2017 - 2021 | 9,805 BiB children, 5,318 mothers, 838 fathers/partners | 7 - 11 years | A major follow-up of the original cohort.[1][7] |

| Primary School Years | 2016 - 2019 | 10,201 non-BiB children | 7 - 11 years | Expanded the cohort to include peers of the BiB children.[1] |

| Age of Wonder (AoW) | 2022 - Ongoing | ~30,000 adolescents (including original BiB participants) | 12 - 21 years | Focuses on the transition from adolescence to young adulthood.[4][5][6] |

Data Collection and Experimental Protocols

A hallmark of the Born in Bradford study is its comprehensive and multi-modal data collection strategy. This includes detailed questionnaires, physical and cognitive assessments, the collection of a wide array of biological samples, and linkage to routine health and education records.[2][8] This rich dataset allows for a holistic approach to understanding the determinants of health.

Questionnaires and Assessments

Detailed questionnaires are administered to participants at various stages of the study, covering a wide range of topics including socio-demographics, lifestyle, mental and physical health, and environmental exposures.[9] In addition to self-reported data, the study incorporates objective measurements. For instance, cognitive and sensorimotor functions in children have been assessed using a battery of computerized tasks.[3]

Biological Sample Collection and Biobanking

The Born in Bradford study has established a substantial biobank, a critical resource for biomedical research. A variety of biological samples have been collected from mothers, partners, and children at different time points.[2]

Mothers (at ~26-28 weeks gestation):

-

Blood samples (for serum, plasma, buffy coat, and red blood cells)

-

Urine samples

Babies (at birth):

-

Umbilical cord blood (for serum, plasma, buffy coat, and red blood cells)

Fathers:

-

Saliva samples (for DNA)

Children (during follow-up):

-

Blood samples

-

Urine samples

These samples are meticulously processed and stored at -80°C to ensure their long-term integrity for future analyses.[10] The biobank has enabled a wide range of 'omics' studies, including genomics, epigenetics, and metabolomics.

Table 2: Overview of Biological Samples and 'Omics' Data

| Sample Type | Participants | Number of Samples/Participants with Data | 'Omics' Analyses Performed |

| Maternal Blood (Pregnancy) | Mothers | ~11,625 | Metabolomics (~11,479), Exome Sequencing (~10,531)[1] |

| Maternal Urine (Pregnancy) | Mothers | ~6,996 | - |

| Umbilical Cord Blood | Newborns | ~9,303 | Metabolomics (~7,890)[1] |

| Child Blood | Children | Varies by follow-up | Exome Sequencing (~9,158), Metabolomics (~2,108 at age 2)[1] |

| Paternal Saliva | Fathers | ~3,448 | DNA extraction |

Experimental Protocols: A Closer Look

Metabolomic Analysis: Untargeted metabolomic profiling has been performed on maternal and cord blood samples using both nuclear magnetic resonance (NMR) and mass spectrometry (MS) platforms.[10][11][12][13] For the MS analysis, samples were processed at Metabolon, Inc., where a standardized platform was used to identify and quantify a wide range of small molecules.[10][13] The protocol involved sample preparation followed by analysis on four independent ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) runs.[13]

Genetic Analysis: DNA has been extracted from various biological samples, with exome sequencing performed on a large subset of mothers and children.[1] This has enabled the identification of genetic variants, including rare loss-of-function variants, and their association with a range of health outcomes.[1] The study has also investigated the role of specific single nucleotide polymorphisms (SNPs) related to adiposity and glucose metabolism.

Key Research Areas and Signaling Pathways

The Born in Bradford study has a broad research agenda, with a focus on health inequalities and the developmental origins of health and disease.[1] Key areas of investigation include cardiometabolic health, mental health, respiratory conditions, and the impact of the urban environment on health.[1]

While the study's publications cover a wide range of health topics, a recurring theme is the investigation of the interplay between genetic predisposition, environmental exposures, and lifestyle factors in the development of chronic diseases. For example, research within the cohort has explored the associations between physical activity during pregnancy and maternal cardiometabolic health, as well as neonatal body composition.[14][15] These studies point towards the complex biological pathways that are influenced by lifestyle interventions.

Another area of focus has been the investigation of metabolic and inflammatory pathways in conditions such as Polycystic Ovary Syndrome (PCOS). A study on the BiB cohort identified differential expression of metabolites involved in inflammation, glycolysis, and lipid pathways in women with PCOS.[16] This highlights the potential for using metabolomic data from the BiB study to understand the pathophysiology of complex diseases.

Experimental and Data Linkage Workflow

The following diagram illustrates the general workflow of the Born in Bradford study, from participant recruitment to data analysis and research output.

Conceptual Representation of Interlinked Research Domains

The Born in Bradford study's strength lies in its ability to connect various domains of health and environmental data. The following diagram illustrates the conceptual relationship between some of the key research areas.

Data Access

The Born in Bradford study encourages collaboration and data sharing with the wider research community. Researchers interested in accessing the data can find information on the official Born in Bradford website. The process typically involves submitting a research proposal for review by the BiB Executive Committee. A data dictionary is also available to provide a detailed overview of the collected variables.

Conclusion

The Born in Bradford longitudinal study is a world-leading resource for understanding the determinants of health and disease across the lifespan. Its large, multi-ethnic cohort, coupled with extensive and long-term data collection, provides unparalleled opportunities for researchers in academia and industry. The detailed experimental protocols and the vast biobank offer a solid foundation for cutting-edge research, from epidemiological studies to the investigation of molecular pathways. As the cohort continues to mature, the Born in Bradford study will undoubtedly continue to yield critical insights that can inform public health policy and the development of new therapeutic strategies.

References

- 1. Cohort Profile Update: Born in Bradford - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [bradscholars.brad.ac.uk]

- 3. Growing up in Bradford: protocol for the age 7–11 follow up of the Born in Bradford birth cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Born in Bradford's Age of Wonder cohort: protocol for adolescent data collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Born in Bradford’s Age of Wonder cohort: protocol for adolescent data collection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Born in Bradford's Age of Wonder cohort: protocol for adolescent data collection. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 7. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 8. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 9. Born in Bradford, a cohort study of babies born in Bradford, and their parents: Protocol for the recruitment phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolomics datasets in the Born in Bradford cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 11. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 12. Metabolomics datasets in the Born in Bradford cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Associations of Pregnancy Physical Activity with Maternal Cardiometabolic Health, Neonatal Delivery Outcomes and Body Composition in a Biethnic Cohort of 7305 Mother-Child Pairs: The Born in Bradford Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 16. endocrine-abstracts.org [endocrine-abstracts.org]

The Architecture of a Landmark Cohort: A Technical Guide to Participant Recruitment in the Born in Bradford Study

For Immediate Release

BRADFORD, UK – This technical guide provides an in-depth analysis of the participant recruitment processes underpinning the internationally recognized Born in Bradford (BiB) study. Tailored for researchers, scientists, and professionals in drug development, this document details the methodologies that have enabled the creation of a rich longitudinal dataset, offering unparalleled insights into health and disease across a multi-ethnic and socioeconomically diverse population.

The Born in Bradford program is a comprehensive research initiative aimed at understanding the multifaceted influences on health, development, and well-being from early life into adulthood.[1][2][3] The initial cohort study was established in 2007 in response to Bradford's significant health challenges, including high rates of infant mortality, particularly among the city's large South Asian population.[1][2] This guide will dissect the core recruitment protocols of the original study and its subsequent extensions, providing a blueprint for the design and implementation of large-scale cohort studies.

Core Recruitment Phase (2007-2011): A Foundation of Trust

The foundational phase of the Born in Bradford study successfully recruited a substantial cohort of pregnant women, their partners, and their children. The recruitment strategy was strategically integrated into routine antenatal care at the Bradford Royal Infirmary, the primary maternity unit for the city.[2][4][5]

Eligibility and Recruitment Venue

All pregnant women expecting to give birth at the Bradford Royal Infirmary were eligible for inclusion.[1][2] Women who planned to move away from Bradford before giving birth were excluded.[5] This inclusive approach aimed to capture a representative sample of the city's birthing population.

Recruitment Timing and Approach

The primary point of recruitment for expectant mothers was during their attendance for a routine oral glucose tolerance test (OGTT) at approximately 26-28 weeks of gestation.[1][2][3] This timing was opportune as it coincided with a standard and widely attended antenatal appointment.[4] Trained research staff were on-site to explain the study, answer questions, and obtain informed consent. For the babies, recruitment occurred at birth.[1][2] Fathers were invited to participate whenever possible, either during the antenatal period or shortly after the birth of their child.[1][2]

Quantitative Recruitment Outcomes

The initial recruitment phase was highly successful, establishing a robust cohort for long-term follow-up. The following table summarizes the key recruitment figures.

| Participant Group | Number Recruited |

| Women | 12,453[4][6][7] |

| Pregnancies | 13,776[4][6][7] |

| Partners | 3,448[4][6][7] |

Table 1: Participant Recruitment Figures for the Initial Born in Bradford Cohort (2007-2011)

Experimental Protocols: Data and Sample Collection

A cornerstone of the BiB study is the comprehensive collection of biological samples and questionnaire data. The following protocols were implemented during the initial recruitment phase.

Maternal Data Collection at Recruitment

Upon providing informed consent, a rich dataset was collected from the participating women:

-

Biological Samples: Blood samples were taken for genetic and biomarker analysis.[1][2]

-

Questionnaire Data: A semi-structured questionnaire was administered by an interviewer to gather information on demographics, socioeconomic status, lifestyle, and physical and mental health.[1][2]

-

Anthropometric Measurements: Height, weight, arm circumference, and triceps skinfold thickness were measured.[1][2][3]

Neonatal and Paternal Data Collection

-

Within Two Weeks of Birth: A series of measurements were taken from the newborns, including head, arm, and abdominal circumference, as well as subscapular and triceps skinfold thickness.[1][2][3]

-

Paternal Data: Fathers who consented to participate provided a saliva sample for genetic analysis and completed a self-administered questionnaire.[1][2] Their height and weight were also measured.[1][2]

Evolving Recruitment: Follow-up Studies and New Cohorts

The BiB program has expanded beyond its initial birth cohort, introducing new research arms with innovative recruitment strategies to capture health and development data as the children grow.

BiB Growing Up Study

This study arm follows the original cohort. Recruitment for this phase involved home or community-based appointments, including the use of a mobile health research unit.[6] Parents provided consent for their own and their child's continued participation.[4][6]

School-Based Recruitment

To efficiently gather data on the children as they progressed through primary school, two key strategies were employed:

-

School Nurse Measurements: This involved collecting blood samples, accelerometry data, and physical measurements from BiB children within their primary schools. An opt-out consent model was used for measurements, while opt-in consent was required for blood draws and accelerometry.[4][6]

-

Primary School Years Study: This arm utilized a "whole-school" approach, assessing both BiB and non-BiB children in the classroom to gather data on child-reported outcomes and cognitive/sensorimotor development.[4][6] Headteachers provided opt-in consent for their school's participation, and parents gave opt-out consent for their child's involvement.[4] This approach proved effective in increasing sample size and enhancing the diversity of the cohort.[6]

Age of Wonder (AoW) Cohort

As the original BiB children enter adolescence, the Age of Wonder project has been launched. This next phase aims to capture the experiences of approximately 30,000 young people across Bradford.[8] Recruitment for the qualitative longitudinal research (QLR) component of AoW is being conducted in tranches from schools, community and faith settings, and through existing BiB family networks using purposive sampling.[8]

Consent and Ethical Considerations

A cornerstone of the BiB study's success has been its robust and transparent consent process. All mothers were provided with a detailed information sheet prior to recruitment.[9] Research administrators further explained the study's implications, including the importance of linking data with NHS and educational records.[9] Written consent was obtained from mothers on behalf of themselves and their children.[9] The study maintains ethical oversight through regular reviews by the NHS Research Ethics Committee.[9] Ongoing engagement with participants, including focus groups, ensures that consent is an active and understood process.[9] For later school-based studies, both opt-in and opt-out consent methods were employed, which helped to reduce barriers to participation and maximize inclusivity.[6]

Conclusion

The Born in Bradford study's participant recruitment process is a model of excellence in cohort study design. Its initial integration with routine healthcare, coupled with adaptive and innovative follow-up strategies, has enabled the creation of a world-class data resource. The meticulous attention to ethical considerations and participant engagement has been crucial to its long-term success. The methodologies outlined in this guide offer valuable insights for researchers and professionals seeking to establish large-scale, longitudinal studies to address pressing questions in public health and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Born in Bradford, a cohort study of babies born in Bradford, and their parents: protocol for the recruitment phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 4. Cohort Profile Update: Born in Bradford - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Born in Bradford - CLOSER [closer.ac.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 8. Born in Bradford Age of Wonder cohort: A protocol for qualitative longitudinal research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. borninbradford.nhs.uk [borninbradford.nhs.uk]

Born in Bradford Study: A Technical Guide to Core Research Questions, Hypotheses, and Methodologies

The Born in Bradford (BiB) study is a large-scale, multi-ethnic birth cohort study initiated in 2007 in Bradford, UK. It was established to investigate the complex interplay of genetic, nutritional, environmental, behavioral, and social factors on health and development from childhood into adult life.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core research questions, hypotheses, experimental protocols, and key quantitative findings of the BiB study.

Core Research Themes and Hypotheses

The overarching aim of the BiB study is to understand why some individuals remain healthy while others are more susceptible to illness, with a particular focus on a deprived, multi-ethnic population.[3][4] The research is structured around several key themes, each with specific research questions and testable hypotheses.

Growth, Obesity, and Cardiometabolic Health

Research Questions:

-

What are the key determinants of childhood obesity in a multi-ethnic population?

-

How do maternal health and lifestyle factors during pregnancy influence offspring's growth trajectories and risk of cardiometabolic disease?

-

What are the ethnic-specific differences in risk factors for cardiovascular disease?

Hypotheses:

-

Maternal obesity and gestational diabetes are significant predictors of accelerated infant growth and increased childhood BMI.[5]

-

Modifiable risk factors in early life, such as maternal smoking, diet, and physical activity, have a differential impact on childhood obesity across ethnic groups.[5]

-

Metabolic profiles during pregnancy can predict the risk of developing gestational diabetes and subsequent cardiometabolic complications in both mothers and children.

Maternal and Child Mental Health

Research Questions:

-

What is the prevalence of antenatal and postnatal depression and anxiety in a multi-ethnic cohort?

-

How does maternal mental health during pregnancy affect child cognitive and emotional development?

-

Are there ethnic differences in the presentation and reporting of mental health issues?

Hypotheses:

-

Maternal distress during pregnancy is associated with adverse birth outcomes and delayed infant development.[6]

-

South Asian women experience a higher burden of antenatal depression, which may be under-reported and under-treated.[7]

-

Maternal social support during pregnancy is a protective factor for child developmental outcomes, with a potential modifying effect of maternal migrant status.[8]

Asthma, Allergy, and Respiratory Health

Research Questions:

-

What is the prevalence and incidence of asthma, eczema, and allergic rhinitis in a multi-ethnic childhood cohort?

-

What are the key environmental and genetic risk factors for the development of allergic diseases?

-

How does exposure to antibiotics in early life influence the risk of developing asthma?

Hypotheses:

-

There are significant ethnic differences in the prevalence of doctor-diagnosed asthma, with Pakistani children having a higher likelihood compared to White British children.[9]

-

Exposure to antibiotics in late pregnancy and postnatally is associated with an increased risk of asthma in childhood.[10]

-

A combination of parental reporting and electronic health records provides a more accurate case definition for childhood allergic diseases in epidemiological research.[2][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from various Born in Bradford publications across the core research themes.

Table 1: Maternal and Child Health Outcomes by Ethnicity

| Outcome | White British | Pakistani | Odds Ratio/Mean Difference (95% CI) | Citation |

| Maternal Health | ||||

| Antenatal Depression (GHQ > 0) | 36.1% | 43.3% | - | [7] |

| Antenatal Anxiety (GHQ > 6) | 48.4% | 45.3% | - | [7] |

| Gestational Diabetes | Lower Prevalence | Higher Prevalence | - | [11] |

| Smoking during pregnancy | More likely | Less likely | - | [5] |

| Child Health | ||||

| Doctor-Diagnosed Asthma (at 4-5 years) | Reference | More likely | Adjusted OR available in study | [9] |

| Overweight at age 3 (vs. normal weight) | - | - | Maternal Obesity: OR 2.87 (1.81, 4.54) | [5] |

| Low Birth Weight (<2500g) | - | - | Maternal Smoking: OR 2.05 (1.52, 2.76) | [5] |

Table 2: Risk Factors for Childhood Obesity at Age 3

| Risk Factor | Association with increased BMI z-score | Mean Difference in BMI z-score (95% CI) | Citation |

| Maternal Smoking during pregnancy | Yes | 0.33 (0.13, 0.53) | [5] |

| Maternal Obesity | Yes | 0.37 (0.19, 0.55) | [5] |

| Indulgent Feeding Style | Yes | 0.15 (-0.06, 0.36) | [5] |

| Lower Parental Warmth | Yes | 0.21 (0.05, 0.36) | [5] |

| Higher Parental Hostility | Yes | 0.17 (0.01, 0.33) | [5] |

Table 3: Cardiovascular Disease Risk Factors in Men

| Risk Factor | Non-Asian | Asian | p-value | Citation |

| Plasma Total Cholesterol (mmol/l) | 5.8 | 5.3 | < 0.0001 | [12] |

| HDL Cholesterol (mmol/l) | 1.3 | 1.1 | < 0.0001 | [12] |

| Prevalence of Diabetes | 4.4% | 10.9% | < 0.05 | [12] |

| Systolic Blood Pressure (mmHg) | 138.3 | 133.0 | 0.0070 | [12] |

| Current Smokers | 43.8% | 39.1% | NS | [12] |

Experimental Protocols

The Born in Bradford study employs a multi-faceted approach to data collection, combining questionnaires, biological sampling, and routine data linkage.

Data Collection Workflow

Figure 1: High-level workflow of data collection in the Born in Bradford study.

Key Methodologies

-

Questionnaires: A variety of validated questionnaires have been used throughout the study. For example, maternal mental health was assessed using the General Health Questionnaire (GHQ-28) and the Patient Health Questionnaire (PHQ-8) and Generalised Anxiety Disorder Assessment (GAD-7) have also been employed.[6][13]

-

Biological Sample Collection:

-

Maternal Blood: Fasting blood samples were taken from mothers at approximately 26-28 weeks' gestation. These samples have been used for a wide range of analyses, including fasting glucose, lipids, and extraction of DNA for genetic studies.[14]

-

Cord Blood: Umbilical cord blood was collected at birth for DNA extraction and metabolomic profiling.[14]

-

Child Samples: Blood, urine, and saliva samples have been collected from children at various follow-up stages.

-

-

Metabolomics:

-

Platforms: The study has utilized two main platforms for metabolomic profiling: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[14][15] A high-throughput targeted NMR platform from Nightingale Health© has been used for the quantification of lipids, fatty acids, and other metabolites.[7]

-

Sample Types: Metabolomic data is available for maternal pregnancy samples, cord blood, and infant blood samples at 12 and 24 months.[14][15]

-

-

Genetics: DNA has been extracted from maternal and cord blood samples. While specific genotyping arrays and sequencing platforms are detailed in individual publications, the study has contributed to large-scale genetic consortia and has genome-wide data available.

-

Routine Data Linkage: A key strength of the BiB study is the linkage of participant data to routine health (primary and secondary care) and education records for long-term follow-up.[4]

Signaling Pathways and Logical Relationships

While much of the research from the Born in Bradford study focuses on epidemiological associations, some studies are beginning to explore the underlying molecular mechanisms.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway has been identified as a key regulator of cell growth and metabolism in response to nutrients.[13] Research using BiB data has suggested a potential role for this pathway in mediating the effects of maternal amino acid levels on offspring birthweight.[13]

Figure 2: Simplified representation of the mTOR signaling pathway's role in fetal growth.

Logical Relationships in Childhood Obesity

The BiB study has identified a complex web of interacting factors that contribute to the risk of childhood obesity. These relationships can be visualized as follows:

Figure 3: Logical relationships between key risk factors for childhood obesity.

This technical guide provides a snapshot of the extensive research conducted within the Born in Bradford study. For more detailed information on specific sub-studies, protocols, and findings, researchers are encouraged to consult the publications cited and the official Born in Bradford website. The wealth of data from this cohort continues to provide invaluable insights into the developmental origins of health and disease, with significant implications for public health policy and the development of novel therapeutic interventions.

References

- 1. Large-scale assessment of 7-11-year-olds' cognitive and sensorimotor function within the Born in Bradford longitudinal birth cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. borninbradford.nhs.uk [borninbradford.nhs.uk]

- 3. Defining cases of asthma, eczema and allergic rhinitis using electronic health records in the Born in Bradford birth cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cohort Profile Update: Born in Bradford - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolomics datasets in the Born in Bradford cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. Born in Bradford's Age of Wonder cohort: protocol for adolescent data collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethnic and socio-economic differences in the prevalence of wheeze, severe wheeze, asthma, eczema and medication usage at 4 years of age: Findings from the Born in Bradford birth cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR Signaling: Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploratory Analysis of Selected Components of the mTOR Pathway Reveals Potentially Crucial Associations with Childhood Malnutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolomics datasets in the Born in Bradford cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 15. borninbradford.nhs.uk [borninbradford.nhs.uk]

Methodological & Application

Accessing Born in Bradford Study Data: A Guide for Researchers

Application Notes and Protocols for Utilizing the Rich Longitudinal Data from the Born in Bradford (BiB) Cohort

The Born in Bradford (BiB) study is a world-leading longitudinal birth cohort study, providing a rich and diverse dataset for researchers, scientists, and drug development professionals. This guide outlines the necessary steps and protocols for accessing BiB data for your research projects. The BiB cohort has tracked the health and wellbeing of over 13,500 children and their parents in Bradford, a city with high levels of ethnic diversity and deprivation, since 2007.[1][2] This creates a unique opportunity to investigate the complex interplay of genetic, environmental, and social factors on health and disease.

Data Access Application Protocol

Access to the BiB data is governed by the BiB Executive Group to ensure the research is of high quality and ethically sound.[3][4] The application process is designed to be collaborative and supportive of researchers' needs.

Step 1: Initial Exploration and Familiarization

Before initiating a formal data request, researchers are strongly encouraged to thoroughly review the available documentation to ensure the BiB dataset is suitable for their research questions.[5]

-

Guidance for Collaborators: This document outlines the principles of collaboration with the BiB study.

-

Data Summary: Provides a high-level overview of the various studies and the structure of the available data.[5][6]

-

Data Dictionary: A detailed catalogue of the specific variables within the BiB data warehouse is available on GitHub.[5][6][7]

Step 2: Expression of Interest (EoI)

Once you have a clear research proposal, the next step is to complete and submit an Expression of Interest (EoI) form.[5][6] This form can be obtained from the BiB website and should be submitted to --INVALID-LINK--.[5][6][8]

Step 3: Review by the BiB Executive Committee

The BiB Executive Committee meets monthly to review all EoI submissions.[6] The committee assesses the scientific merit, feasibility, and ethical implications of the proposed research. You can expect to be informed of the outcome within one week of the meeting.[6]

Step 4: Formal Agreements

Upon approval of your EoI, you will be required to complete the following legal documents:

-

Data Sharing Contract (DSC): A contractual agreement with your organization.[6]

-

Data Sharing Agreement (DSA): A project-specific agreement.[6]

-

Material Transfer Agreement (MTA): Required if your request involves access to biological samples.[5]

The timeline for receiving the data is dependent on the prompt return of these signed agreements.[6]

Step 5: Data Extraction and Delivery

After the agreements are in place, a BiB analyst will contact you to finalize your data requirements.[6] The aim is to provide the data within two weeks of confirming the variable list, although more complex datasets may take longer.[6] Please note that there is a fee for accessing the data to cover the costs of data extraction and curation, as BiB does not receive specific funding for this purpose.[5][6]

Data Access Workflow

Caption: A flowchart illustrating the step-by-step process for researchers to access Born in Bradford study data.

Available Quantitative Data

The BiB study has collected a vast amount of quantitative data across various domains. The following tables provide a summary of the key data types available to researchers.

Table 1: Core Cohort Demographics and Socioeconomic Data

| Data Category | Description |

| Participant Demographics | Age, sex, ethnicity, family structure. |

| Socioeconomic Status | Household income, parental education, employment status, housing tenure. |

| Geographical Data | Residential address and grid reference (anonymized).[8] |

Table 2: Health and Biological Data

| Data Category | Description |

| Maternal Health | Antenatal health, pregnancy complications, mental health (depression).[2] |

| Child Health | Birth weight, gestational age, childhood illnesses, growth and development metrics.[2] |

| Routine Health Records | Linked data from General Practice (SystmOne), hospital admissions, and A&E visits.[3][8] |

| Biological Samples | Blood (maternal, cord, child), urine, and saliva samples.[3] |

| -omics Data | Genomics, metabolomics, and proteomics data are available for a large subset of the cohort.[9] |

Table 3: Education and Lifestyle Data

| Data Category | Description |

| Education Records | Linked data including Early Years Foundation Stage (EYFS) Profile, Year 1 Phonics Assessment, and Key Stage 1 Assessment.[8] |